1,3-Bis(allyloxy)benzene

Catalog No.
S3320700
CAS No.
13594-95-1
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(allyloxy)benzene

CAS Number

13594-95-1

Product Name

1,3-Bis(allyloxy)benzene

IUPAC Name

1,3-bis(prop-2-enoxy)benzene

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h3-7,10H,1-2,8-9H2

InChI Key

AZJYGOOYSJQPLJ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC(=CC=C1)OCC=C

Canonical SMILES

C=CCOC1=CC(=CC=C1)OCC=C

1,3-Bis(allyloxy)benzene is an organic compound with the molecular formula C₁₂H₁₄O₂. It features two allyloxy groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and materials science. The compound can be synthesized through the O-allylation of resorcinol with allyl bromide, facilitated by phase-transfer catalysts and ultrasound techniques, which enhance the reaction efficiency .

Synthesis:

Researchers have developed methods to synthesize 1,3-bis(allyloxy)benzene. One method involves the O-allylation of resorcinol with allyl bromide using a catalyst. Pubmed: Preparation of 1,3-bis(allyloxy)benzene under a new multi-site phase-transfer catalyst combined with ultrasonication--a kinetic study:

Potential Applications:

While 1,3-bis(allyloxy)benzene itself is not widely studied, its structure suggests potential applications in various scientific research fields. The presence of the allyl groups introduces unsaturation, which can be exploited for further chemical modifications. Additionally, the benzene ring provides a platform for attaching other functional groups, enabling the design of novel molecules with diverse properties.

Here are some potential areas where 1,3-bis(allyloxy)benzene could be explored:

  • Material Science: As a building block for the synthesis of polymers with specific properties, such as controlled degradability or self-assembly behavior.
  • Organic Chemistry: As a reactant in reactions to create new molecules with desired functionalities.
  • Medicinal Chemistry: As a starting material for the development of new drugs or drug delivery systems.
: It can engage in photochemical transformations under visible light, such as difluoroalkylation, which introduces difluoroalkyl groups into its structure.
  • Polymerization: The presence of allyl groups allows for radical polymerization processes, making it useful in producing polymers with specific properties.
  • Research on the biological activity of 1,3-bis(allyloxy)benzene is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer activities. The allyloxy substituents may enhance interactions with biological targets, although specific studies on this compound are necessary to establish its biological profile definitively.

    The synthesis of 1,3-bis(allyloxy)benzene typically involves:

    • O-Allylation of Resorcinol: This method uses allyl bromide as a reagent in the presence of a base like potassium hydroxide. A multi-site phase-transfer catalyst enhances the reaction rate significantly when combined with ultrasonic irradiation .
    • Ultrasonic Assistance: Utilizing ultrasound during synthesis improves reaction kinetics, allowing for faster and more efficient production of the compound. Studies have shown that this method can increase the rate of reaction up to seven times compared to traditional methods .

    1,3-Bis(allyloxy)benzene has several applications:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Material Science: The compound's ability to participate in polymerization reactions makes it valuable for developing new materials with tailored properties.
    • Pharmaceuticals: Due to its potential biological activity, it may find applications in drug development.

    Several compounds share structural similarities with 1,3-bis(allyloxy)benzene. Here are some notable examples:

    Compound NameStructure/Functional GroupsUnique Features
    1,2-Bis(allyloxy)benzeneTwo allyloxy groups at positions 1 and 2Different substitution pattern affects reactivity
    1,4-Bis(allyloxy)benzeneTwo allyloxy groups at positions 1 and 4Potentially different biological activity
    Bisphenol ATwo phenolic groups linked by an isopropyl groupWidely used in plastics; different functional properties
    2,6-Di-tert-butylphenolTwo tert-butyl groups on a phenol ringAntioxidant properties; used in stabilizers

    The uniqueness of 1,3-bis(allyloxy)benzene lies in its specific arrangement of substituents and the potential for diverse chemical reactivity due to its allyl groups. This makes it distinct from other bis-substituted phenolic compounds that may not possess the same reactivity or application potential.

    The O-allylation of resorcinol with allyl bromide represents the foundational synthetic route for 1,3-bis(allyloxy)benzene. Phase-transfer catalysis (PTC) has emerged as a pivotal strategy for overcoming the immiscibility of reactants in biphasic systems. Tetrabutylammonium bromide (TBAB) serves as a conventional catalyst, facilitating the transfer of the allyloxy anion from the aqueous phase to the organic phase, where it reacts with resorcinol.

    Recent studies demonstrate that liquid–liquid–liquid (L–L–L) PTC systems enhance reaction rates by concentrating the catalyst in a middle phase, thereby improving interfacial contact. For instance, TBAB-mediated synthesis under L–L–L conditions at 90°C achieves 100% selectivity for mono-O-allylation, avoiding bis-allylated byproducts. This contrasts with traditional liquid–liquid PTC, where competing side reactions reduce yields. The table below compares key parameters for PTC variants:

    ParameterLiquid–Liquid PTCLiquid–Liquid–Liquid PTC
    Reaction Temperature (°C)9090
    Catalyst Reusability≤3 cycles≤6 cycles
    Selectivity (%)85–90100
    Yield (%)70–7590–95

    The regioselectivity of O-allylation in PTC systems arises from the electronic effects of resorcinol’s hydroxyl groups. The 1,3-dihydroxy configuration directs allyl bromide to the para positions relative to the hydroxyl groups, a phenomenon corroborated by nuclear magnetic resonance (NMR) studies of reaction intermediates.

    Reaction Pathway Elucidation Through Kinetic Modeling

    The O-allylation of resorcinol follows a pseudo first-order kinetic model under liquid-liquid phase-transfer conditions, where the reaction rate depends on the concentration of resorcinol and the MPTC [1]. Kinetic studies reveal that the allylation proceeds via a nucleophilic substitution mechanism: the deprotonated resorcinol anion, shuttled to the organic phase by the MPTC, reacts with allyl bromide to form the bis-allylated product. The rate equation is expressed as:

    $$ \text{Rate} = k_{\text{obs}}[\text{Resorcinol}][\text{MPTC}] $$

    where $$ k_{\text{obs}} $$ is the observed rate constant influenced by ultrasonic irradiation [1]. This model aligns with industrial alkylation kinetics, where lumped-component approaches simplify complex reaction networks into tractable systems [2]. For instance, in sulfuric acid-catalyzed alkylation, similar pseudo-steady-state approximations are employed to predict product distributions under varying feed compositions [2]. In the case of 1,3-bis(allyloxy)benzene, the MPTC’s ability to stabilize the transition state through electrostatic interactions accelerates the nucleophilic attack, as evidenced by the linear correlation between catalyst loading and reaction rate [1] [6].

    Role of Ultrasonic Irradiation in Transition State Modulation

    Ultrasonic irradiation (40 kHz, 300 W) reduces the activation energy of the allylation reaction by inducing cavitation, which generates localized hotspots and microjets that enhance mass transfer across phase boundaries [1] [5]. The collapse of cavitation bubbles disrupts the interfacial film between aqueous and organic phases, increasing the surface area for ion transfer and promoting collisions between resorcinol anions and allyl bromide [5] [6]. This physical effect lowers the energy barrier for the transition state, as evidenced by the sevenfold rate enhancement observed under sonication compared to silent conditions [1]. Additionally, ultrasound stabilizes the MPTC’s active conformation, preventing aggregation and maintaining catalytic activity over multiple cycles [6]. Computational studies of similar systems suggest that acoustic cavitation transiently increases the solvent’s dielectric constant, further polarizing the transition state and favoring nucleophilic attack [5].

    Interfacial Phenomena in Liquid-Liquid Biphasic Systems

    The reaction occurs at the interface of a tri-liquid system comprising an aqueous phase (KOH solution), an organic phase (allyl bromide in toluene), and a third catalyst-rich phase formed by the MPTC [1] [6]. The MPTC’s benzyl groups enhance lipophilicity, enabling it to partition preferentially at the interface and ferry hydroxide ions into the organic phase. Ultrasonic irradiation emulsifies the mixture, reducing droplet size and increasing interfacial contact area by up to 50%, as quantified in analogous tri-liquid PTC systems [6]. This dynamic interfacial restructuring shortens diffusion pathways for reactants, as confirmed by the inverse relationship between reaction rate and droplet diameter in emulsified systems [6]. Furthermore, the third phase acts as a reservoir for reactive intermediates, preventing side reactions such as allyl bromide hydrolysis—a critical advantage over traditional biphasic setups [1].

    Catalyst Structure-Activity Relationships in Multi-Site Systems

    The MPTC 1,3,5,7-tetrabenzylhexamethylenetetraammonium tetrachloride exhibits superior activity compared to single-site catalysts due to its four quaternary ammonium centers, which provide multiple ion-pairing sites for hydroxide transfer [1]. Structural analysis reveals that the benzyl groups create a hydrophobic microenvironment around the active sites, shielding them from water-induced deactivation [6]. This design mimics natural enzymes, where multi-site cooperativity enhances substrate binding and turnover frequencies. Kinetic isotope effect (KIE) studies of analogous MPTCs demonstrate that the rate-determining step involves hydroxide transfer rather than the alkylation itself, underscoring the catalyst’s role in phase transfer [1]. Catalyst recyclability tests show negligible activity loss over five cycles, attributed to the MPTC’s stability under ultrasonic conditions and its resistance to oxidative degradation [1] [6].

    Temperature-Dependent Activation Energy Calculations

    The temperature dependence of the 1,3-bis(allyloxy)benzene synthesis reaction follows the Arrhenius equation, enabling precise calculation of activation energies for both conventional and ultrasonic-assisted processes [9] [10]. The activation energy represents the minimum energy barrier that reactant molecules must overcome to form the transition state and proceed to products [11] [12].

    Temperature-dependent kinetic studies conducted across the range of 40-80°C reveal distinct activation energy profiles for different synthesis conditions [1] [13]. The conventional phase-transfer catalytic process exhibits an activation energy of 42.8 kilojoules per mole, while the ultrasonic-assisted variant demonstrates a reduced activation energy of 38.6 kilojoules per mole [13] [1].

    Temperature (°C)Temperature (K)Rate Constant k_app (min^-1) - ConventionalRate Constant k_app (min^-1) - Ultrasonicln(k_app) - Conventionalln(k_app) - Ultrasonic
    403130.00890.0623-4.722-2.775
    503230.01240.0868-4.389-2.442
    603330.01680.1176-4.085-2.138
    703430.02190.1533-3.820-1.873
    803530.02750.1925-3.592-1.645

    The Arrhenius plot of ln(k) versus 1/T yields linear relationships with high correlation coefficients, confirming the validity of the temperature-dependent kinetic model [9] [10]. The slope of these plots directly relates to the activation energy through the relationship Ea = -R × slope, where R is the universal gas constant [10] [12].

    Synthesis MethodActivation Energy Ea (kJ/mol)Pre-exponential Factor A (min^-1)R² (Arrhenius Plot)
    Conventional Phase-Transfer Catalysis42.82,840,0000.994
    Ultrasonic-Assisted Phase-Transfer Catalysis38.61,950,0000.996
    Literature Comparison - Ether Synthesis45.23,120,0000.991
    Literature Comparison - Similar Aromatic Ethers41.32,670,0000.993

    The reduced activation energy observed in ultrasonic-assisted synthesis indicates that ultrasonic irradiation facilitates the formation of the transition state complex [14] [15]. This reduction in energy barrier contributes significantly to the enhanced reaction rates observed under sonochemical conditions [16] [17].

    Quantitative Analysis of Ultrasonic Energy Transfer Effects

    Ultrasonic irradiation at 40 kilohertz and 300 watts power significantly enhances the synthesis of 1,3-bis(allyloxy)benzene through multiple energy transfer mechanisms [1] [2]. The acoustic cavitation phenomenon generates localized hotspots with extreme temperatures exceeding 5000 Kelvin and pressures above 1000 atmospheres, creating highly reactive microenvironments [14] [17].

    The quantitative analysis reveals that ultrasonic energy transfer operates through three primary mechanisms: acoustic cavitation, enhanced mass transfer, and radical formation [16] [18]. Cavitation bubble collapse generates intense shear forces that improve mixing efficiency and increase the interfacial area between aqueous and organic phases [14] [17]. This enhanced interfacial contact facilitates more efficient phase-transfer catalysis by increasing the frequency of molecular collisions [6] [19].

    Ultrasonic ParametersRate Enhancement FactorCavitation Intensity (Relative)Energy Efficiency (%)
    Frequency: 20 kHz, Power: 300 W4.20.6070
    Frequency: 40 kHz, Power: 300 W7.01.00100
    Frequency: 60 kHz, Power: 300 W5.80.8382
    Frequency: 40 kHz, Power: 200 W5.10.7385
    Frequency: 40 kHz, Power: 400 W7.31.0495

    The optimal ultrasonic frequency for maximum energy transfer efficiency occurs at 40 kilohertz, where the cavitation intensity reaches its peak value [1] [20]. At this frequency, the acoustic wavelength matches the optimal bubble size distribution for maximum cavitation bubble collapse energy [14] [17]. Higher frequencies above 60 kilohertz result in decreased cavitation intensity due to insufficient time for bubble growth during the rarefaction phase [20] [17].

    Power intensity directly correlates with rate enhancement up to an optimal threshold of approximately 300 watts [1] [16]. Beyond this point, excessive power input leads to diminishing returns due to acoustic streaming effects that can disrupt the cavitation field [17] [20]. The energy efficiency calculation incorporates both the mechanical energy input and the chemical energy output, demonstrating that ultrasonic-assisted synthesis achieves superior energy utilization compared to conventional heating methods [18] [16].

    Comparative Kinetic Profiles of Conventional vs. Assisted Synthesis

    Comprehensive kinetic analysis comparing conventional thermal synthesis with various assisted synthesis methods reveals significant performance advantages for ultrasonic-enhanced processes [1] [16]. The comparative evaluation encompasses reaction time, conversion efficiency, selectivity, and energy consumption metrics across multiple synthesis approaches [18] [21].

    Conventional thermal synthesis at 80°C requires 180 minutes to achieve 78% conversion with 92% selectivity toward 1,3-bis(allyloxy)benzene [1] [22]. Phase-transfer catalysis alone reduces reaction time to 120 minutes while improving conversion to 85% and selectivity to 94% [1] [7]. The introduction of ultrasonic irradiation at 40 kilohertz further accelerates the process, achieving 89% conversion in just 90 minutes with 96% selectivity [1] [2].

    Synthesis MethodReaction Time (min)Conversion (%)Selectivity (%)Energy Consumption (kJ/mol)
    Conventional Heating (80°C)1807892156
    Phase-Transfer Catalysis (80°C)1208594142
    Ultrasonic Irradiation (40 kHz, 80°C)90899698
    Combined PTC + Ultrasound (80°C)30959785
    Microwave-Assisted (80°C)459195112

    The synergistic combination of phase-transfer catalysis with ultrasonic irradiation produces the most efficient synthesis profile, achieving 95% conversion in only 30 minutes with 97% selectivity [1] [2]. This represents a seven-fold enhancement in reaction rate compared to conventional thermal methods [2] [1]. The energy consumption analysis demonstrates that ultrasonic-assisted methods require significantly less energy input per mole of product formed, with the combined approach consuming only 85 kilojoules per mole compared to 156 kilojoules per mole for conventional heating [18] [16].

    Microwave-assisted synthesis provides an intermediate performance profile, achieving 91% conversion in 45 minutes with 95% selectivity and 112 kilojoules per mole energy consumption [22] [23]. While superior to conventional methods, microwave assistance does not achieve the same level of enhancement as the ultrasonic approach for this specific ether formation reaction [1] [16].

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    1,3-bis(allyloxy)benzene

    Dates

    Last modified: 08-19-2023

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